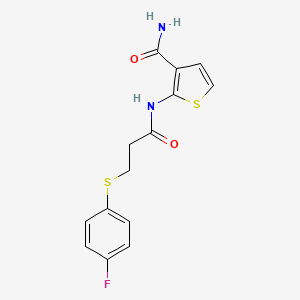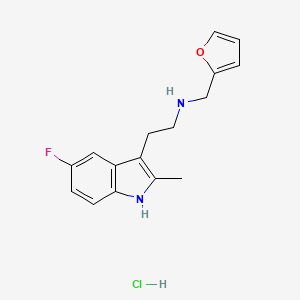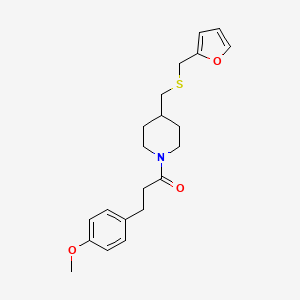
2-(3-((4-Fluorophenyl)thio)propanamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Thiophene derivatives, such as the compound , are synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “2-(3-((4-Fluorophenyl)thio)propanamido)thiophene-3-carboxamide” consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom . Attached to this ring is a 4-fluorophenyl group, a propanamido group, and a carboxamide group.Scientific Research Applications
Synthesis and Structural Analysis
2-(3-((4-Fluorophenyl)thio)propanamido)thiophene-3-carboxamide and its derivatives are often synthesized to explore their structural and spectral properties. For example, derivatives like (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamides have been synthesized using solvent-free methods and analyzed for their spectral data, which includes infrared and NMR chemical shifts. Such analyses help understand the effects of substituents on spectral group absorptions, providing insights into the molecular structure and potential reactivity of these compounds (Thirunarayanan & Sekar, 2013).
Antimicrobial and Antitumor Activities
Compounds structurally related to 2-(3-((4-Fluorophenyl)thio)propanamido)thiophene-3-carboxamide have been studied for their potential antimicrobial and antitumor activities. For instance, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide has demonstrated effective antibacterial activity against various microorganisms, highlighting the potential of thiophene derivatives in developing new antimicrobial agents (Cakmak et al., 2022). Similarly, thiophene carboxamide derivatives have been synthesized as biomimetics of the anticancer medication Combretastatin A-4 (CA-4), showing significant anticancer activity against Hep3B cancer cell lines, which suggests their potential in cancer treatment strategies (Hawash et al., 2022).
Material Science and Fluorescence Applications
Thiophene derivatives, including those related to 2-(3-((4-Fluorophenyl)thio)propanamido)thiophene-3-carboxamide, find applications in material science due to their diverse biological activities and potential in creating polymeric materials with specific properties. For instance, substituted thiophenes have shown a wide spectrum of biological activities and are utilized in polymeric forms for applications in thin-film transistors, organic field-effect transistors, and solar cells (Nagaraju et al., 2018). Additionally, fluorescent trypanocidal diamidines, including compounds structurally similar to the one , have been determined using quantitative thin-layer chromatography, which is crucial for pharmacokinetic studies and could have implications for medical imaging and diagnostics (Gluth et al., 1986).
Future Directions
Thiophene-based analogs, such as “2-(3-((4-Fluorophenyl)thio)propanamido)thiophene-3-carboxamide”, continue to attract interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these properties further and developing new synthesis methods for these compounds.
Mechanism of Action
Target of Action
The primary target of 2-(3-((4-Fluorophenyl)thio)propanamido)thiophene-3-carboxamide is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfanylpropanoylamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S2/c15-9-1-3-10(4-2-9)20-8-6-12(18)17-14-11(13(16)19)5-7-21-14/h1-5,7H,6,8H2,(H2,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZZMLVRSUOYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCC(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-Fluorophenyl)thio)propanamido)thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(3-chloropropyl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2560871.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2560874.png)


![benzyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2560878.png)
![3-(phenylthio)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2560882.png)


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2560887.png)
![[4-(Benzylsulfonyl)phenyl]acetic acid](/img/structure/B2560888.png)

![Methyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2560891.png)
![2-[4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2560893.png)